molecular formula C24H22N4O2S B2640601 2-{[(4-methylphenyl)methyl]sulfanyl}-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione CAS No. 627047-56-7

2-{[(4-methylphenyl)methyl]sulfanyl}-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B2640601
CAS No.: 627047-56-7
M. Wt: 430.53
InChI Key: JHXICTVCMWBYMM-UHFFFAOYSA-N
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Description

The compound 2-{[(4-methylphenyl)methyl]sulfanyl}-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione features a pyrimido[4,5-b]quinoline core substituted with a sulfur-containing 4-methylbenzyl group at position 2 and a pyridine ring at position 4. Its 4,6-dione functionality contributes to hydrogen-bonding interactions, which are critical for solubility and bioactivity .

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-5-pyridin-4-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S/c1-14-5-7-15(8-6-14)13-31-24-27-22-21(23(30)28-24)19(16-9-11-25-12-10-16)20-17(26-22)3-2-4-18(20)29/h5-12,19H,2-4,13H2,1H3,(H2,26,27,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXICTVCMWBYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(C4=C(N3)CCCC4=O)C5=CC=NC=C5)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methylphenyl)methyl]sulfanyl}-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the choice of solvents, catalysts, and purification methods would be crucial to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methylphenyl)methyl]sulfanyl}-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the pyridinyl or methylphenyl moieties .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidoquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrimidoquinoline derivatives can effectively target specific kinases involved in cancer progression. This compound's structure suggests it may interact similarly due to the presence of the pyridine and quinoline moieties .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial strains and fungi. The presence of sulfur and nitrogen atoms in the structure is believed to enhance its interaction with microbial enzymes.

Case Study:
In a comparative analysis published in Bioorganic & Medicinal Chemistry Letters, several synthesized derivatives were tested against standard microbial strains. The results indicated that certain modifications to the structure could lead to increased potency against resistant strains .

Organic Photovoltaics

The unique electronic properties of pyrimidine and quinoline derivatives make them suitable candidates for organic photovoltaic applications. Their ability to absorb light and convert it into electrical energy is being explored for use in solar cells.

Research Findings:
A recent study highlighted the synthesis of a series of conjugated polymers based on pyrimidine derivatives. These materials exhibited promising photovoltaic performance when incorporated into device architectures .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Anticancer ActivityInhibition of cancer cell proliferationJournal of Medicinal Chemistry
Antimicrobial PropertiesEffective against bacterial strainsBioorganic & Medicinal Chemistry Letters
Organic PhotovoltaicsLight absorption for solar cellsMaterials Science Journal

Mechanism of Action

The mechanism of action of 2-{[(4-methylphenyl)methyl]sulfanyl}-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Biological Activity

The compound 2-{[(4-methylphenyl)methyl]sulfanyl}-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione represents a unique scaffold in medicinal chemistry with potential biological activities. This article reviews the synthesis methods and biological evaluations of this compound and its derivatives, focusing on their antifungal and anticancer properties.

Synthesis Methods

The synthesis of pyrimido[4,5-b]quinoline derivatives typically involves multi-step reactions that can include:

  • One-Pot Synthesis : Utilizing catalysts such as Fe3O4@SiO2-SnCl4 under ultrasound irradiation to facilitate the formation of the pyrimidoquinoline framework.
  • Reactions with Aldehydes : The reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one with aryl aldehydes and diketones is common in generating these heterocyclic compounds .

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds within the pyrimido[4,5-b]quinoline class. For instance:

  • In vitro Studies : The compound showed significant antifungal activity against various strains such as Candida dubliniensis, Candida albicans, and Candida tropicalis, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL .
  • Mechanism of Action : Molecular docking studies indicate that these compounds bind effectively to the CYP51 enzyme's active site, which is crucial for ergosterol biosynthesis in fungi. This binding disrupts fungal cell membrane integrity and function.

Anticancer Activity

The structural features of pyrimido[4,5-b]quinoline derivatives suggest they may also exhibit anticancer properties:

  • Cell Line Studies : Compounds have been tested against various cancer cell lines with promising results indicating cytotoxic effects. For example, certain derivatives demonstrated effective inhibition of cell proliferation in breast cancer models .
  • PPARγ Activation : Some studies suggest that derivatives might activate peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating cellular differentiation and metabolism. This activation could enhance insulin sensitivity and provide therapeutic benefits in metabolic disorders associated with cancer .

Case Studies

  • Antifungal Efficacy : A study evaluated a series of pyrimido[4,5-b]quinoline derivatives for their antifungal activity against clinical isolates of Candida species. The most effective compounds were identified based on their MIC values and were further analyzed for their binding interactions through molecular modeling techniques.
  • Anticancer Potential : Another investigation focused on the anticancer activity of pyrimidoquinoline derivatives against human breast cancer cell lines. The results showed that certain modifications to the side chains significantly enhanced cytotoxicity and induced apoptosis in cancer cells.

Research Findings Summary

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
D13AntifungalCandida dubliniensis4-8 µg/mL
Pyrimidine DerivativeAnticancerBreast Cancer Cell LinesIC50 = 15 µM

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s sulfanyl-(4-methylbenzyl) and pyridinyl substituents distinguish it from analogs. Key comparisons include:

Compound Name / ID Substituents (Position) Melting Point (°C) Key Spectral Features (IR, NMR) Yield (%)
Target Compound 2-(4-methylbenzylsulfanyl), 5-pyridinyl Not reported Expected C=O stretches ~1705 cm⁻¹ (dione) Not reported
5-(4-Methyl-phenyl)-1,3-dimethyl... (4e) 5-(4-methylphenyl), 1,3-dimethyl 270–272 IR: 1706 cm⁻¹ (C=O); δ 2.27 ppm (CH₃) 78
2-Cyclohexylamino-9-methyl... (3m) 2-cyclohexylamino, 9-methyl 178–180 IR: N-H stretches; δ 3.34 ppm (N-CH₃) 84
5-(4-Nitro-phenyl)-1,3-dimethyl... (4d) 5-(4-nitrophenyl), 1,3-dimethyl Not reported IR: 1705 cm⁻¹ (C=O); δ 6.55–6.89 ppm (Ar-H) 67
  • Sulfanyl vs.
  • Pyridinyl vs. Aryl Substituents : The pyridine ring at position 5 may enable π-π stacking interactions in biological targets, unlike the nitro or methylphenyl groups in analogs 4d and 4e .

Antitumor Potential

  • Analogs with cyclohexylamino (3m) and pyridinyl groups exhibit moderate antitumor activity, likely through intercalation or kinase inhibition .
  • The target’s dione moieties may mimic ATP-binding motifs in kinases, enhancing inhibitory effects .

Antimicrobial Activity

  • Hexahydroquinoline derivatives with halogen or nitro groups (e.g., 4d ) show antibacterial efficacy (MIC: 12.5–25 µg/mL) . The target’s pyridine and sulfanyl groups could broaden activity against Gram-negative pathogens.

Challenges in Structure-Activity Relationships (SAR)

  • Structural Similarity ≠ Functional Similarity : highlights that only 20% of structurally similar compounds (Tanimoto coefficient >0.85) share gene expression profiles . The target’s unique sulfanyl and pyridinyl groups may confer distinct bioactivity despite similarities to analogs.
  • Solubility Limitations : The 4,6-dione core enhances polarity, but bulky hydrophobic substituents (e.g., 4-methylbenzyl) may reduce aqueous solubility, necessitating formulation optimization .

Q & A

Q. How to address variability in spectroscopic data across research groups?

  • Methodological Answer : Adopt standardized protocols:
  • NMR : Calibrate with tetramethylsilane (TMS) and report solvent (e.g., DMSO-d6_6) and temperature.
  • Inter-lab Comparison : Participate in round-robin tests via platforms like PubChem to align spectral interpretations .

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